2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid
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Overview
Description
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is a heterocyclic compound that contains both azetidine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-one, is obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by the aza-Michael addition to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction:
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles, DBU catalyst.
Suzuki–Miyaura Coupling: Boronic acids, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Biological Studies: It is used in studies to understand its biological activities and potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism of action of 2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone Derivatives: These compounds share the azetidine ring and have been studied for their biological activities.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures are also of interest in medicinal chemistry.
Uniqueness
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is unique due to the combination of the azetidine and pyrimidine rings, which may confer distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C8H8ClN3O2 |
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Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClN3O2/c9-5-4-10-8(12-2-1-3-12)11-6(5)7(13)14/h4H,1-3H2,(H,13,14) |
InChI Key |
POQSJNGRKMUONL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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